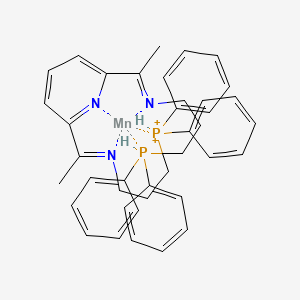

((Ph2PPr)PDI)Mn

Description

Historical Trajectories of Manganese in Homogeneous Catalysis

The journey of manganese in catalysis is marked by a gradual evolution from fundamental organometallic studies to its current status as a cornerstone of sustainable chemistry.

The field of organometallic manganese chemistry began in 1937 with the synthesis of the first Mn(II) species, phenylmanganese iodide (PhMnI). wiley-vch.de This was followed by the preparation of other seminal manganese compounds, including dimanganese decacarbonyl (Mn₂(CO)₁₀) in 1949 and cyclopentadienylmanganese tricarbonyl (CpMn(CO)₃) in 1954. wiley-vch.de For many years, research in this area remained largely fundamental, with only sporadic applications in organic synthesis and homogeneous catalysis. wiley-vch.deresearchgate.net The reactivity of these early organomanganese compounds was often compared to that of organomagnesium and organozinc compounds due to the similar electronegativity of the metals, which renders the carbon atom nucleophilic. wikipedia.org Despite a long history, organomanganese chemistry was not as prominently utilized in synthesis and catalysis as other transition metals like iron or cobalt for a considerable period. researchgate.net

In recent years, a significant paradigm shift has occurred in catalysis, driven by the need for more sustainable and economical chemical processes. acs.org This has intensified interest in catalysts based on earth-abundant, inexpensive, and low-toxicity metals like manganese. indrajeetsharma.comacs.orgnih.gov Manganese is the third most abundant transition metal in the Earth's crust, making it an attractive alternative to precious metals such as platinum, palladium, and rhodium, which are costly and have low natural availability. acs.orgacs.orgnih.gov This shift is not merely about replacing expensive metals but also about leveraging the unique redox chemistry and coordination behavior of earth-abundant metals to discover new mechanistic pathways and novel reactivity. gcande.org The development of well-defined organometallic complexes has become integral to creating environmentally safe and efficient industrial processes. iith.ac.in

Theoretical Frameworks of Redox-Active Ligands in First-Row Transition Metal Systems

The effectiveness of first-row transition metal catalysts is often enhanced by the use of redox-active ligands, which can participate directly in the catalytic cycle.

The concept of "non-innocent" or "redox-active" ligands is crucial in modern catalyst design. rsc.org Unlike traditional "spectator" ligands, redox-active ligands can act as electron reservoirs, accepting or donating electrons during a reaction. rsc.orgacs.org This capability is particularly valuable for first-row transition metals, which often favor one-electron redox processes. rsc.org By storing and shuttling electrons, these ligands enable multi-electron transformations, such as two-electron oxidative addition and reductive elimination, without requiring the metal center to access unstable or high-energy oxidation states. acs.orgresearchgate.net This metal-ligand cooperation facilitates the activation of small molecules and allows for catalytic cycles that would otherwise be inaccessible. rsc.orguci.edu

Among the various classes of redox-active ligands, bis(imino)pyridine (PDI) ligands have become particularly prominent. researchgate.netacs.org These tridentate NNN-donor ligands are typically synthesized through the condensation of 2,6-diacetylpyridine (B75352) with substituted anilines. researchgate.net The resulting PDI framework possesses an extensive π-conjugated system that can readily accommodate changes in electron density, making it an excellent redox scaffold. iucr.org The popularity of PDI ligands surged after the discovery that their iron and cobalt complexes were highly active catalysts for olefin polymerization. acs.orgresearchgate.netrsc.org The steric and electronic properties of PDI ligands can be easily tuned by modifying the substituents on the imine nitrogen atoms, allowing for fine control over the reactivity of the corresponding metal complex. rsc.org

Positioning of ((Ph₂PPr)PDI)Mn within Contemporary Catalytic Research

The manganese complex featuring a phosphine-substituted PDI ligand, formally named ((2,6-bis(1-(2-(diphenylphosphino)phenylimino)ethyl)pyridine)manganese and abbreviated as ((Ph₂PPr)PDI)Mn, stands out as a highly effective precatalyst.

This formally zerovalent complex is synthesized via the reduction of its manganese(II) dichloride precursor, (Ph₂PPrPDI)MnCl₂, using a reducing agent like sodium amalgam. acs.org Detailed investigations into its electronic structure have revealed a complex nature, existing as a superposition of a low-spin Mn(II) center supported by a PDI dianion and an intermediate-spin Mn(II) center antiferromagnetically coupled to a PDI diradical dianion. acs.orgfigshare.comnih.gov This electronic flexibility is key to its catalytic prowess.

((Ph₂PPr)PDI)Mn has demonstrated exceptional activity in the hydrosilylation of carbonyls and the dihydrosilylation of carboxylates. nih.govamericanelements.com It is particularly notable for its high turnover frequencies (TOFs), reaching up to 76,800 h⁻¹ for ketone hydrosilylation under solvent-free conditions. acs.org The catalyst is also highly efficient for aldehyde hydrosilylation, with reported TOFs up to 4,900 min⁻¹, among the highest for any first-row metal catalyst. acs.orgacs.org

The proposed catalytic mechanism involves the hemilabile nature of the phosphine (B1218219) arms of the ligand, which can dissociate to create an open coordination site at the manganese center for substrate binding. nih.gov Crucially, the redox-active PDI ligand participates directly in the catalytic cycle by storing electron equivalents, allowing the manganese center to maintain a stable oxidation state throughout the process. nih.gov Mechanistic studies suggest that at least two distinct pathways are operative: a modified Ojima pathway, which is more active for carbonyl hydrosilylation, and an insertion pathway that is more effective for carboxylate reduction. acs.orgacs.org

Table 1: Key Properties of ((Ph₂PPr)PDI)Mn

| Property | Value/Description | Reference(s) |

|---|---|---|

| Formula | C₃₉H₄₁MnN₃P₂ | americanelements.com |

| CAS Number | 1536255-83-0 | americanelements.com |

| Formal Oxidation State | Mn(0) | acs.org |

| Magnetic Moment | 2.2 µB (at 23 °C) | acs.org |

| Coordination | Pentadentate bis(imino)pyridine chelate | acs.org |

| Electronic Structure | Superposition of low-spin Mn(II)-PDI dianion and intermediate-spin Mn(II)-PDI diradical dianion | acs.orgfigshare.comnih.gov |

Table 2: Catalytic Performance Data for ((Ph₂PPr)PDI)Mn-Mediated Hydrosilylation

| Substrate Class | Specific Substrate | Silane (B1218182) | TOF (Turnover Frequency) | Reference(s) |

|---|---|---|---|---|

| Ketones | Acetophenone | PhSiH₃ | 76,800 h⁻¹ | acs.org |

| Ketones | Cyclohexanone (B45756) | PhSiH₃ | 1,280 min⁻¹ | acs.org |

| Aldehydes | Benzaldehyde | PhSiH₃ | 4,900 min⁻¹ | acs.orgacs.org |

| Esters (Dihydrosilylation) | Methyl Benzoate | PhSiH₃ | Modest Activity | acs.orgacs.org |

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| ((Ph₂PPr)PDI)Mn | (2,6-bis(1-(2-(diphenylphosphino)phenylimino)ethyl)pyridine)manganese |

| (Ph₂PPrPDI)MnCl₂ | (2,6-bis(1-(2-(diphenylphosphino)phenylimino)ethyl)pyridine)manganese(II) dichloride |

| PhMnI | Phenylmanganese iodide |

| Mn₂(CO)₁₀ | Dimanganese decacarbonyl |

| CpMn(CO)₃ | Cyclopentadienylmanganese tricarbonyl |

| (THF)₂MnCl₂ | bis(tetrahydrofuran)manganese(II) dichloride |

| Ph₂PPrPDI | 2,6-bis(1-(2-(diphenylphosphino)phenylimino)ethyl)pyridine |

Properties

Molecular Formula |

C39H43MnN3P2+2 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

3-[1-[6-[N-(3-diphenylphosphaniumylpropyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]propyl-diphenylphosphanium;manganese |

InChI |

InChI=1S/C39H41N3P2.Mn/c1-32(40-28-16-30-43(34-18-7-3-8-19-34)35-20-9-4-10-21-35)38-26-15-27-39(42-38)33(2)41-29-17-31-44(36-22-11-5-12-23-36)37-24-13-6-14-25-37;/h3-15,18-27H,16-17,28-31H2,1-2H3;/p+2 |

InChI Key |

HGQXTZFURCAPHA-UHFFFAOYSA-P |

Canonical SMILES |

CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C3=NC(=CC=C3)C(=NCCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5)C.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Ph2ppr Pdi Mn and Its Congeners

Synthetic Protocols for ((Ph2PPr)PDI)Mn Precatalysts

The primary route to the catalytically active, formally zerovalent complex ((Ph2PPr)PDI)Mn involves the reduction of its dichloride precursor.

Reduction-Based Synthesis from ((Ph2PPr)PDI)MnCl2 Precursors

The initial step in this synthesis is the preparation of the ((Ph2PPr)PDI)MnCl2 precursor. This is achieved by reacting the Ph2PPrPDI ligand with (THF)2MnCl2 in a toluene (B28343) solution. acs.org The resulting complex, ((Ph2PPr)PDI)MnCl2, exhibits a magnetic moment consistent with a high-spin Mn(II) center (S = 5/2). acs.org

The formally zerovalent complex, ((Ph2PPr)PDI)Mn, is then synthesized through the reduction of ((Ph2PPr)PDI)MnCl2. acs.orgnih.gov This reduction is typically carried out using an excess of sodium amalgam (Na/Hg). acs.org The reaction proceeds to afford ((Ph2PPr)PDI)Mn, which features a pentadentate bis(imino)pyridine chelate. acs.orgnih.gov It has been noted that the presence of 1,3,5,7-cyclooctatetraene (COT) can accelerate the reaction, though it is not strictly necessary for the transformation to occur. acs.org

Comparative Analysis of Alternative Synthetic Approaches to ((Ph2PPr)PDI)Mn

While the reduction of the dichloride precursor is the most prominently reported method, other approaches to related manganese PDI complexes provide context. For instance, iron and cobalt analogues have been synthesized through similar reduction pathways of their halide precursors. nih.gov The addition of the Ph2PPrPDI ligand to FeBr2 leads to the formation of [(Ph2PPrPDI)FeBr][Br], which can be reduced to (Ph2PPrPDI)Fe. nih.gov Similarly, the cobalt analogue, (Ph2PPrPDI)Co, is obtained by reducing a premixed solution of Ph2PPrPDI and CoCl2. nih.gov These analogous syntheses highlight the general utility of the reduction of metal-halide precursors in accessing these types of complexes.

Preparation and Isolation of Hydride Derivatives: ((Ph2PPr)PDI)MnH

The manganese hydride derivative, ((Ph2PPr)PDI)MnH, is a key species in understanding the mechanistic pathways of catalytic reactions.

Independent Synthesis Pathways for Hydride Species

An independent and efficient synthesis of ((Ph2PPr)PDI)MnH has been developed. acs.org This method involves the treatment of ((Ph2PPr)PDI)MnCl2 with two equivalents of a hydride source, such as sodium triethylborohydride (NaEt3BH). acs.org This reaction yields the diamagnetic, C2-symmetric hydride complex. acs.org The formation of this hydride has also been observed as a minor product under catalytic conditions when (Ph2PPrPDI)Mn is treated with PhSiH3. acs.org

Synthesis and Derivatization of Carbonyl-Containing ((Ph2PPr)PDI)Mn Complexes: [((Ph2PPr)PDI)Mn(CO)][Br] and ((Ph2PPr)PDI)MnBr

Carbonyl-containing derivatives of the ((Ph2PPr)PDI)Mn scaffold have been synthesized, providing insight into the electronic properties and reactivity of the manganese center. Heating a mixture of (CO)5MnBr and the Ph2PPrPDI ligand in THF at 65°C for 24 hours yields the diamagnetic complex [((Ph2PPr)PDI)Mn(CO)][Br]. researchgate.netresearchgate.net If the reaction is subjected to higher temperatures and longer reaction times, bromide displacement of the carbonyl ligand occurs, leading to the formation of the paramagnetic complex ((Ph2PPr)PDI)MnBr. researchgate.netresearchgate.net

Further transformations of the carbonyl complex have been explored. The reduction of [((Ph2PPr)PDI)Mn(CO)][Br] with excess sodium amalgam produces the neutral paramagnetic complex, (Ph2PPrPDI)Mn(CO). nih.govacs.org This species is characterized as having a low-spin Mn(I) center antiferromagnetically coupled to a PDI radical anion. nih.govacs.org When potassium amalgam is used as the reductant, complexes with highly activated CO ligands are formed, which can be isolated as dimeric or monomeric species depending on the solvent and the presence of a crown ether. nih.govacs.org

Crystallographic Analysis and Coordination Geometries

Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structures and coordination geometries of these manganese complexes.

((Ph2PPr)PDI)MnCl2 : In the solid state, this precursor possesses an unreduced κ³-N,N,N-PDI chelate. acs.org

((Ph2PPr)PDI)Mn : The formally zerovalent complex features a pentadentate coordination of the bis(imino)pyridine ligand. acs.orgnih.gov

((Ph2PPr)PDI)MnH : X-ray diffraction analysis revealed a capped trigonal bipyramidal geometry for this hydride complex in the solid state. acs.org

[((Ph2PPr)PDI)Mn(CO)][Br] : The molecular structure of this cationic carbonyl complex has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net

[(κ⁴-Ph2PPrPDI)Mn(μ-η¹,η¹,η²-CO)K(Et₂O)]₂ , [(κ⁴-Ph2PPrPDI)Mn(μ-η¹,η¹-CO)K(MTBE)₂]₂ , and (κ⁴-Ph2PPrPDI)Mn(μ-η¹,η²-CO)K(18-crown-6) : The solid-state structures of these reduced carbonyl complexes have been thoroughly characterized, revealing a Mn(I) center supported by a PDI dianion. nih.govacs.org

The coordination geometries observed in these complexes are crucial for understanding their reactivity and catalytic function. For instance, density functional theory (DFT) calculations on [((Ph2PPr)PDI)Mn(CO)][Br] suggest that the complex is best described as a low-spin Mn(I) center bound to a neutral Ph2PPrPDI ligand. researchgate.netresearchgate.net In contrast, electronic structure investigations of ((Ph2PPr)PDI)Mn indicate the presence of an unpaired electron on the metal center. acs.orgnih.gov

Single-Crystal X-ray Diffraction Characterization of ((Ph2PPr)PDI)Mn and Its Derivatives

The definitive structural elucidation of manganese complexes supported by the phosphine-appended pyridinediimine (PDI) ligand, ((Ph2PPr)PDI), relies heavily on single-crystal X-ray diffraction (SC-XRD). While the unligated, formally four-coordinate complex ((Ph2PPr)PDI)Mn is a key synthetic intermediate, it is typically observed to form a dinitrogen-bridged dimer, [((Ph2PPr)PDI)Mn]₂(μ₂-N₂), upon isolation under an N₂ atmosphere. The characterization of monomeric species has been successfully achieved through the analysis of five-coordinate derivatives where a fifth ligand occupies the apical site of the manganese center.

Key examples that have been structurally characterized via SC-XRD include the terminal dinitrogen complex, ((Ph2PPr)PDI)Mn(N₂) , and the terminal hydride complex, ((Ph2PPr)PDI)Mn(H) . Single crystals suitable for diffraction studies for these derivatives are typically grown from saturated solutions in non-coordinating solvents. For instance, crystals of ((Ph2PPr)PDI)Mn(N₂) have been obtained by cooling a concentrated pentane (B18724) solution, while crystals of the hydride derivative have been grown from diethyl ether.

The SC-XRD analysis of ((Ph2PPr)PDI)Mn(N₂) revealed a monomeric structure with a distorted square-pyramidal geometry around the manganese center. The PDI ligand and the two phosphine (B1218219) donors form the basal plane of the pyramid, with the terminal dinitrogen ligand occupying the apical position. Similarly, the solid-state structure of ((Ph2PPr)PDI)Mn(H) , confirmed by X-ray and neutron diffraction, also adopts a monomeric, five-coordinate square-pyramidal geometry. In this case, the hydride ligand is located in the apical site. The crystallographic data provide unambiguous evidence of the coordination environment and the electronic nature of the PDI framework in these low-valent manganese complexes.

Below is a table summarizing the crystallographic data for a representative derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₁H₄₁MnN₅P₂ |

| Formula Weight | 728.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.016(2) |

| b (Å) | 22.253(4) |

| c (Å) | 14.331(3) |

| β (°) | 106.33(3) |

| Volume (ų) | 3676.8(12) |

| Z (molecules/cell) | 4 |

| R₁ [I > 2σ(I)] | 0.0408 |

| wR₂ (all data) | 0.0911 |

Structural Parameters of the PDI Chelate and Its Coordination Environment

The metric parameters obtained from SC-XRD studies are crucial for understanding the electronic structure of ((Ph2PPr)PDI)Mn complexes, particularly the redox-active nature of the PDI ligand. In a neutral PDI ligand, the imine C-N bonds exhibit distinct double-bond character (approx. 1.28 Å), and the C-C bonds of the ligand backbone show single-bond character (approx. 1.48 Å). Upon complexation to a low-valent metal and subsequent reduction, electron density is transferred to the ligand's π* orbitals.

The coordination environment around the manganese center is defined by the tridentate PDI chelate and the two pendant phosphine donors. The Mn-N(pyridine) bond is consistently the shortest of the Mn-N interactions. The Mn-P bond distances are sensitive to the nature of the apical ligand. In ((Ph2PPr)PDI)Mn(N₂) , the Mn-P distances are approximately 2.306 Å, whereas in the hydride complex, they are significantly shorter (avg. 2.261 Å), reflecting the stronger trans influence of the hydride ligand compared to dinitrogen. The geometry is distorted from ideal square pyramidal, as evidenced by the P-Mn-P angle of ~161-164°, which deviates from the ideal 180°.

| Parameter | ((Ph₂PPr)PDI)Mn(N₂) | ((Ph₂PPr)PDI)Mn(H) |

|---|---|---|

| Bond Lengths (Å) | ||

| Mn–N(pyridine) | 2.000(2) | 1.961(2) |

| Mn–N(imine) (avg.) | 2.061 | 2.070 |

| Mn–P (avg.) | 2.306 | 2.261 |

| Mn–X (apical) | 1.890(2) [X=N] | 1.58(3) [X=H] |

| C(imine)–N(imine) (avg.) | 1.330 | 1.326 |

| C(backbone)–C(backbone) | 1.411(3) | 1.417(4) |

| Bond Angles (°) | ||

| P–Mn–P | 161.43(3) | 163.61(3) |

| N(imine)–Mn–N(imine) | 120.45(7) | 121.73(9) |

Compound Names Mentioned

| Abbreviation/Shorthand | Full Chemical Name |

| ((Ph₂PPr)PDI)Mn | (N,N'-((1E,1'E)-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(1-(diphenylphosphino)propan-2-amine))manganese |

| ((Ph₂PPr)PDI)Mn(N₂) | Dinitrogen(N,N'-((1E,1'E)-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(1-(diphenylphosphino)propan-2-amine))manganese |

| ((Ph₂PPr)PDI)Mn(H) | Hydrido(N,N'-((1E,1'E)-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(1-(diphenylphosphino)propan-2-amine))manganese |

| [((Ph₂PPr)PDI)Mn]₂(μ₂-N₂) | μ-Dinitrogen-bis[(N,N'-((1E,1'E)-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(1-(diphenylphosphino)propan-2-amine))manganese] |

| (iPrPhPDI)MnCl₂ | Dichloro(N,N'-((1E,1'E)-(pyridine-2,6-diyl)bis(ethan-1-yl-1-ylidene))bis(1-(diphenylphosphino)propan-2-amine))manganese(II) |

Electronic Structure and Redox Manifold of Ph2ppr Pdi Mn Systems

Investigation of Manganese Oxidation States and Spin States

A central theme in the study of ((Ph2PPr)PDI)Mn is the determination of the true oxidation and spin states of the manganese center, which are not always accurately represented by formalisms.

While formally, manganese in ((Ph2PPr)PDI)Mn can be assigned various oxidation states depending on the redox state of the PDI ligand, experimental and computational studies reveal a more nuanced picture. In many instances, the manganese center maintains a +2 oxidation state throughout catalytic cycles. acs.org This is a consequence of the redox non-innocence of the PDI ligand, which can accept or donate electrons, thereby buffering the metal center from changes in oxidation state.

For example, in catalytic carbonyl and carboxylate hydrosilylation, the Ph2PPrPDI ligand acts as a redox non-innocent ligand, allowing the manganese center to remain divalent during catalysis. acs.org This is a departure from a simple model where the metal center would undergo oxidation and reduction. The true electronic ground state is therefore often a complex combination of the metal and ligand frontier orbitals.

The electronic structure of ((Ph2PPr)PDI)Mn can be described as a superposition of different electronic configurations. One possibility is a low-spin Mn(II) center (d5) supported by a PDI dianion. However, an alternative and significant description involves an intermediate-spin Mn(II) center antiferromagnetically coupled to unpaired electrons in the π* orbitals of the PDI ligand. acs.org This coupling gives rise to a biradical character on the PDI moiety. acs.org

Computational studies estimate a significant antiferromagnetic coupling constant (J) of -401 cm-1. acs.org This strong coupling indicates a substantial interaction between the metal and ligand orbitals, leading to a ground state that is best described as having contributions from both the Mn(II)-PDI dianion and the intermediate-spin Mn(II)-PDI diradical dianion electronic structures. This non-classical electronic structure is a key feature of these systems. acs.org

Ligand Redox Non-Innocence of the Bis(imino)pyridine Ligand

The concept of ligand redox non-innocence is central to understanding the reactivity of ((Ph2PPr)PDI)Mn. The bis(imino)pyridine (PDI) ligand is not a passive spectator but actively participates in redox processes.

The PDI ligand can exist in multiple redox states, commonly denoted as the neutral form (L0), the radical monoanion (L1-), and the dianion (L2-). nih.govresearchgate.netresearchgate.net This redox flexibility allows the ligand to act as an electron reservoir, accepting or donating electrons during a reaction. The stepwise reduction of the neutral PDI ligand to its monoanionic and dianionic forms has been well-documented for various metal complexes. researchgate.netresearchgate.net

The interplay between the redox-active PDI ligand and the manganese center is a prime example of electronic metal-ligand cooperativity. nih.govnih.govresearchgate.net This cooperativity is essential for the catalytic activity of ((Ph2PPr)PDI)Mn in reactions such as hydrosilylation. acs.org By storing and releasing electrons, the PDI ligand facilitates multi-electron transformations at the manganese center without requiring large changes in the metal's oxidation state. acs.org

For instance, in the hydrosilylation of carbonyls, the PDI ligand's ability to exist in different redox states allows for the activation of substrates and the stabilization of reactive intermediates, all while the manganese largely remains in the +2 oxidation state. acs.org This cooperative electronic behavior is a key design principle for developing efficient catalysts based on earth-abundant metals like manganese.

Advanced Spectroscopic and Computational Techniques for Electronic Structure Determination

A combination of advanced spectroscopic and computational methods is necessary to accurately elucidate the complex electronic structure of ((Ph2PPr)PDI)Mn systems.

Magnetic moment measurements and electronic spectroscopy provide strong experimental evidence for the electronic ground state. acs.org For example, these techniques were used to characterize a product featuring a high-spin Mn(II) center antiferromagnetically coupled to both a PDI and a 2,2,2-trifluoroacetophenone radical anion. acs.org

Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for probing the electronic structure in detail. acs.org These calculations can be used to determine the spin distribution in the molecule, estimate the strength of magnetic coupling between the metal and ligand, and predict the relative energies of different possible electronic configurations. acs.org For ((Ph2PPr)PDI)Mn, DFT calculations have been instrumental in establishing the biradical character of the PDI ligand and the significant antiferromagnetic coupling with the manganese center. acs.org

| Technique | Information Gained |

| Magnetic Moment Measurements | Provides insight into the overall spin state of the complex. |

| Electronic Spectroscopy | Reveals information about the electronic transitions within the molecule, which are sensitive to the oxidation and spin states of the metal and ligand. |

| Density Functional Theory (DFT) | Allows for detailed analysis of the electronic structure, including spin density distribution, orbital interactions, and magnetic coupling constants. |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Spin States

The electronic structure of ((Ph2PPr)PDI)Mn is complex, existing as a superposition of two different spin states. elsevierpure.comfigshare.comnih.gov This includes a low-spin Mn(II) center supported by a PDI dianion and an intermediate-spin Mn(II) center that is antiferromagnetically coupled to a triplet PDI dianion. elsevierpure.comfigshare.comnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for probing such paramagnetic species and understanding the nature of their spin-coupled metal clusters.

While detailed EPR spectra specifically for ((Ph2PPr)PDI)Mn were not the primary focus of the comparative studies, the investigation of its cobalt analog, ((Ph2PPr)PDI)Co, highlights the utility of this method. elsevierpure.comfigshare.comnih.gov EPR spectroscopy, in conjunction with density functional theory calculations, revealed that the cobalt complex features a high-spin Co(I) center antiferromagnetically coupled to a PDI radical anion. elsevierpure.comfigshare.comnih.gov

Generally, for Mn(II) systems (d⁵, S = 5/2), EPR spectra can be interpreted using a spin Hamiltonian that accounts for the electron Zeeman effect, the hyperfine interaction with the 55Mn nucleus (I = 5/2), and the zero-field splitting (ZFS). The ZFS parameters, D (axial) and E (rhombic), provide information about the symmetry of the coordination environment. In many Mn(II) proteins, a six-line pattern is observed around g ≈ 2, arising from the transitions within the mₛ = ±1/2 manifold, which are further split by the hyperfine coupling to the 55Mn nucleus.

Density Functional Theory (DFT) and Multireference Calculations for Electronic Structure Insights

Density Functional Theory (DFT) and multireference calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have been instrumental in elucidating the intricate electronic structure of ((Ph2PPr)PDI)Mn and its analogs. For ((Ph2PPr)PDI)Mn, a ground-state doublet was calculated, exhibiting nonclassical features. researchgate.net These calculations support the description of the compound as a superposition of a low-spin Mn(II) center with a singlet PDI dianion and an intermediate-spin Mn(II) configuration antiferromagnetically coupled to a PDI diradical dianion. researchgate.net

The application of these computational methods extends to the broader family of first-row transition metal complexes with the (Ph2PPr)PDI ligand. For instance, DFT calculations were essential in characterizing the electronic structure of the cobalt analog, ((Ph2PPr)PDI)Co, as a high-spin Co(I) center antiferromagnetically coupled to a PDI radical anion. elsevierpure.comfigshare.comnih.gov Similarly, CASSCF calculations, along with single-crystal X-ray diffraction and EPR spectroscopy, indicated that the nickel analog, ((Ph2PPr)PDI)Ni, is best described as having a Ni(II)-PDI²⁻ configuration. elsevierpure.comfigshare.comnih.gov

Comparative Electronic Structure Analysis with Related First-Row Transition Metal (Fe, Co, Ni) Analogs

A comparative study of ((Ph2PPr)PDI)M complexes, where M = Mn, Fe, Co, and Ni, reveals significant differences in their electronic structures, despite having the same ligand framework. The unique electronic configuration of the ((Ph2PPr)PDI)Mn system prompted the synthesis and evaluation of its late first-row transition metal counterparts. elsevierpure.comfigshare.comnih.gov

The iron analog, ((Ph2PPr)PDI)Fe, was synthesized and found to possess an Fe(II) center supported by a dianionic PDI ligand. elsevierpure.comfigshare.comnih.gov In the case of the cobalt complex, ((Ph2PPr)PDI)Co, the electronic structure is described as a high-spin Co(I) center antiferromagnetically coupled to a PDI radical anion. elsevierpure.comfigshare.comnih.gov The nickel analog, ((Ph2PPr)PDI)Ni, exhibits a Ni(II)-PDI²⁻ configuration and notably features a pendent phosphine (B1218219) group. elsevierpure.comfigshare.comnih.gov

| Compound | Metal Oxidation State | Ligand Redox State | Magnetic Coupling |

| ((Ph2PPr)PDI)Mn | Mn(II) (low-spin) / Mn(II) (intermediate-spin) | PDI²⁻ (singlet) / PDI²⁻ (triplet) | Antiferromagnetic |

| ((Ph2PPr)PDI)Fe | Fe(II) | PDI²⁻ | - |

| ((Ph2PPr)PDI)Co | Co(I) (high-spin) | PDI•⁻ (radical anion) | Antiferromagnetic |

| ((Ph2PPr)PDI)Ni | Ni(II) | PDI²⁻ | - |

Computational Assessment of Phosphine Dissociation and Ligand Denticity

Computational analysis has been employed to investigate the thermodynamics of phosphine dissociation from the 5-coordinate ((Ph2PPr)PDI)M complexes, where M = Mn, Fe, and Co. elsevierpure.comfigshare.comnih.gov This analysis reveals the thermodynamic penalties associated with the dissociation of the phosphine arm of the (Ph2PPr)PDI ligand. elsevierpure.comfigshare.comnih.gov Such studies are crucial for understanding the stability and reactivity of these complexes, as the denticity of the ligand can play a significant role in their catalytic activity and reaction mechanisms. The initiation of many catalytic cycles involving similar complexes proceeds through the dissociation of a ligand to create an open coordination site.

| Compound | Phosphine Dissociation |

| ((Ph2PPr)PDI)Mn | Computationally assessed thermodynamic penalty |

| ((Ph2PPr)PDI)Fe | Computationally assessed thermodynamic penalty |

| ((Ph2PPr)PDI)Co | Computationally assessed thermodynamic penalty |

Compound Name Table

| Abbreviation | Full Name |

| ((Ph2PPr)PDI)Mn | (2,6-bis(1-(2-(diphenylphosphino)phenyl)imino)ethyl)pyridine manganese |

| ((Ph2PPr)PDI)Fe | (2,6-bis(1-(2-(diphenylphosphino)phenyl)imino)ethyl)pyridine iron |

| ((Ph2PPr)PDI)Co | (2,6-bis(1-(2-(diphenylphosphino)phenyl)imino)ethyl)pyridine cobalt |

| ((Ph2PPr)PDI)Ni | (2,6-bis(1-(2-(diphenylphosphino)phenyl)imino)ethyl)pyridine nickel |

| PDI | Pyridine (B92270) diimine |

Catalytic Reactivity of Ph2ppr Pdi Mn in Organic Transformations

Catalytic Hydrosilylation of Carbonyl Compounds

((Ph2PPr)PDI)Mn demonstrates exceptional activity for the hydrosilylation of carbonyl compounds, including both ketones and aldehydes. This transformation provides an efficient route to silyl (B83357) ethers, which are valuable intermediates and protecting groups in organic synthesis. The catalyst facilitates the addition of a silicon-hydride bond across the C=O double bond.

The formally zerovalent complex ((Ph2PPr)PDI)Mn is a highly active precatalyst for the hydrosilylation of ketones, operating efficiently under mild conditions. acs.org Research has demonstrated that this manganese complex can achieve remarkable turnover frequencies (TOFs), particularly under solvent-free conditions, with TOFs recorded as high as 76,800 h⁻¹. acs.org This level of activity positions it as one of the most efficient first-row transition metal catalysts for this transformation. acs.org

The catalyst is effective at very low loadings, with successful reductions of unhindered ketones like cyclohexanone (B45756) and 2-hexanone (B1666271) being achieved with as little as 0.01 mol % of the catalyst. acs.org In these cases, using phenylsilane (B129415) (PhSiH₃) as the reductant, the reactions reached completion within just 5 minutes at ambient temperature. acs.org The high efficiency is attributed in part to the redox-active nature of the PDI ligand, which is believed to participate in the catalytic cycle. acs.org Electronic structure studies suggest the complex has an unpaired electron on the manganese center, facilitating an electron transfer to the carbonyl substrate as a likely step in the catalytic mechanism. acs.org

| Substrate | Catalyst Loading (mol %) | Silane (B1218182) | Conditions | Turnover Frequency (TOF) | Result |

|---|---|---|---|---|---|

| General Ketones | N/A | PhSiH₃ | Neat (Solvent-free) | Up to 76,800 h⁻¹ | High activity |

| Cyclohexanone | 0.01 | PhSiH₃ | 25 °C, 5 min | >120,000 h⁻¹ (calculated) | Complete conversion |

| 2-Hexanone | 0.01 | PhSiH₃ | 25 °C, 5 min | >120,000 h⁻¹ (calculated) | Complete conversion |

| Acetophenone | 1.0 | PhSiH₃ | 25 °C, C₆D₆, 4 min | 1,500 h⁻¹ | Complete conversion |

The high catalytic activity of ((Ph2PPr)PDI)Mn is not limited to ketones; its scope extends to the hydrosilylation of aldehydes. This reaction is often more facile than ketone reduction, and the manganese catalyst has proven to be exceptionally proficient. Research has documented aldehyde hydrosilylation turnover frequencies reaching up to 4,900 min⁻¹ (294,000 h⁻¹). This represents one of the highest activities reported for any first-row transition metal catalyst in the context of carbonyl hydrosilylation, underscoring the catalyst's broad applicability and high efficiency.

The catalytic efficiency of ((Ph2PPr)PDI)Mn is sensitive to several experimental parameters, including the choice of silane reductant and the reaction medium. Understanding these factors is crucial for optimizing reaction conditions and maximizing catalyst performance.

The structure of the silane reductant has a profound impact on the rate of hydrosilylation. Systematic studies have shown that primary silanes are the most effective for this catalytic system.

Primary Silane (PhSiH₃): Phenylsilane consistently provides the fastest reaction rates and highest conversions.

Secondary Silane (Ph₂SiH₂): Diphenylsilane (B1312307) is a viable reductant, but it results in significantly slower reactions. For instance, in a comparative study, Ph₂SiH₂ led to only 26% conversion of a ketone substrate in a timeframe where PhSiH₃ achieved full conversion. acs.org

Tertiary Silanes (Ph₃SiH, Et₃SiH): Tertiary silanes, which are sterically bulkier and possess only one Si-H bond, were found to be unreactive under the same conditions, with no product formation observed. acs.org

Alkoxysilane ((EtO)₃SiH): Triethoxysilane (B36694), a tertiary silane, showed some reactivity, achieving 28% conversion in 4 minutes (TOF = 420 h⁻¹), indicating that electronic effects also play a role alongside sterics. acs.org

This trend highlights a strong preference for less sterically hindered silanes, which facilitates their interaction with the manganese center during the catalytic cycle.

| Silane Reductant | Type | Relative Reactivity (after 4 min) |

|---|---|---|

| PhSiH₃ | Primary | Complete Conversion |

| Ph₂SiH₂ | Secondary | 26% Conversion |

| (EtO)₃SiH | Tertiary (Alkoxy) | 28% Conversion |

| Ph₃SiH | Tertiary | No Reaction |

| Et₃SiH | Tertiary | No Reaction |

The reaction medium plays a critical role in the catalytic performance of ((Ph2PPr)PDI)Mn. The highest turnover frequencies (up to 76,800 h⁻¹) were achieved when the reaction was conducted neat, without any solvent. acs.org This suggests that the presence of solvent molecules can hinder the reaction, likely by competing with the substrate or silane for coordination to the manganese center.

While specific studies on deactivation by strongly coordinating solvents like tetrahydrofuran (THF) or acetonitrile are not detailed, the superior performance under solvent-free conditions implies that such solvents would likely act as inhibitors. By occupying a coordination site on the manganese atom, a solvent molecule could block the binding of the carbonyl substrate or the silane, thereby slowing down or arresting the catalytic cycle. Therefore, to achieve maximum catalytic efficiency, non-coordinating or, ideally, no solvent should be used.

Factors Governing Catalytic Efficiency and Turnover Frequencies (TOFs)

Dihydrosilylation of Carboxylates and Esters

Beyond carbonyl compounds, ((Ph2PPr)PDI)Mn also catalyzes the more challenging dihydrosilylation of esters and carboxylates. acs.org Unlike the single hydrosilylation of ketones and aldehydes, this transformation involves the reduction of the ester to the corresponding silyl ethers, a process that requires the cleavage of the robust acyl C–O bond.

The reaction proceeds via a reductive cleavage pathway, consuming two equivalents of silane per equivalent of ester. The proposed mechanism involves an initial hydrosilylation step, followed by β-alkoxide elimination, which releases an aldehyde intermediate that is then rapidly hydrosilylated to the final silyl ether product. acs.org While catalytically competent, the turnover frequencies for ester dihydrosilylation are generally more modest compared to the exceptionally rapid ketone hydrosilylation. acs.org Nonetheless, the ability of this earth-abundant metal catalyst to mediate such a transformation under relatively mild conditions remains a significant achievement.

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| ((Ph2PPr)PDI)Mn | (2,6-bis(1-(2-(diphenylphosphino)phenyl)imino)ethyl)pyridine manganese |

| PhSiH₃ | Phenylsilane |

| Ph₂SiH₂ | Diphenylsilane |

| Ph₃SiH | Triphenylsilane |

| Et₃SiH | Triethylsilane |

| (EtO)₃SiH | Triethoxysilane |

| Cyclohexanone | Cyclohexanone |

| 2-Hexanone | Hexan-2-one |

| Acetophenone | Acetophenone |

| C₆D₆ | Benzene-d6 |

| THF | Tetrahydrofuran |

Mechanistic Pathways for Ester Dihydrosilylation via Acyl C-O Bond Cleavage

The formally zerovalent complex, ((Ph2PPr)PDI)Mn, demonstrates notable activity as a precatalyst for the dihydrosilylation of esters, a transformation that proceeds through the reductive cleavage of the acyl C-O bond. acs.org An investigation into the electronic structure of this complex revealed the presence of an unpaired electron on the manganese center. This finding suggests that the catalytic cycle is likely initiated by an electron transfer from the manganese complex to the carbonyl group of the ester substrate. acs.org

The proposed mechanism posits that this initial electron transfer leads to the formation of a radical intermediate. Subsequent steps are thought to involve radical transfer and hydrogen atom abstraction. For ester substrates, a β-alkoxide elimination can then occur, which liberates an aldehyde. This aldehyde intermediate is then further reduced to the corresponding silyl ether. acs.org The redox non-innocence of the Ph2PPrPDI ligand is believed to play a crucial role in facilitating these catalytic steps. acs.org

Efficiency in Formate (B1220265) Dihydrosilylation

While the related complex, (Ph2PPrPDI)MnH, has shown high activity in the dihydrosilylation of formates, specific data on the efficiency of ((Ph2PPr)PDI)Mn for this particular transformation is not detailed in the available research. acs.org

Chemoselective Hydroboration Reactions

Manganese complexes incorporating pyridine-diimine (PDI) ligands have proven to be effective catalysts for the chemoselective hydroboration of various unsaturated substrates.

Stereo- and Regioselective Hydroboration of Terminal Alkynes

Manganese-PDI complexes catalyze the hydroboration of terminal alkynes with notable stereo- and regioselectivity. The selectivity of these reactions can be influenced by the nature of the alkyne substrate. For instance, manganese-catalyzed hydroboration of aryl alkynes tends to be highly Z-selective, while aliphatic alkynes often yield the E-isomer with high selectivity. nih.govnih.gov The reaction proceeds efficiently with pinacolborane (HBPin) and typically requires no additional solvents or additives. nih.govnih.gov

| Alkyne Substrate | Product | Selectivity (E/Z) | Yield (%) |

|---|---|---|---|

| Phenylacetylene | (Z)-1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | Highly Z-selective | Quantitative |

| 1-Octyne | (E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-1-ene | Highly E-selective | Very Good |

| 4-Ethynyltoluene | (Z)-1-(p-tolyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | Highly Z-selective | Excellent |

Hydroboration of Functionalized Substrates: Propargylic Alcohols and Amines

The catalytic utility of manganese-PDI complexes extends to the hydroboration of functionalized alkynes, such as propargylic alcohols and amines. These reactions exhibit high regio- and stereoselectivity, yielding valuable functionalized alkenylboronates. kaust.edu.sanih.gov The application of a manganese precatalyst, often derived from MnCl2 and a bis(imino)pyridine ligand, efficiently converts these substrates into their corresponding functionalized alkenes. kaust.edu.sanih.gov These products serve as important intermediates for further synthetic applications, including cross-coupling reactions. kaust.edu.sa

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | Mn(PDI)/NaBHEt3 | (Z)-1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | 88 |

| 1-(p-tolyl)prop-2-yn-1-ol | Mn(PDI)/NaBHEt3 | (Z)-1-(p-tolyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | High |

| N-Benzyl-1-phenylprop-2-yn-1-amine | Mn(PDI)/NaBHEt3 | (Z)-N-Benzyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine | High |

Impact of In Situ Precatalyst Activation on Selectivity

The in situ activation of manganese precatalysts plays a pivotal role in dictating the chemoselectivity of hydroboration reactions, particularly with terminal alkynes. nih.govrsc.org In the absence of an activator, manganese-catalyzed reactions of terminal alkynes with HBPin can lead to a mixture of products, including alkynylboronates and E-alkenylboronates. rsc.orgnsf.gov However, the introduction of an in situ activator, such as NaHBEt3, can dramatically enhance the chemoselectivity, leading exclusively to the formation of the E-alkenylboronate ester. nih.govrsc.orgnsf.gov This activation is crucial for steering the reaction towards the desired hydroboration pathway over competing processes like C-H borylation. nih.gov Mechanistic studies suggest that the activator facilitates the generation of a putative Mn-H active species, which is key to the catalytic cycle. nih.govrsc.org

Electrocatalytic Proton Reduction for Hydrogen Production

Research into the application of ((Ph2PPr)PDI)Mn for electrocatalytic proton reduction has revealed its relevance in the context of hydrogen production. The related cationic complex, [((Ph2PPr)PDI)Mn(CO)][Br], has been shown to mediate this transformation. nih.gov Mechanistic studies involving the reduction of this complex have led to the isolation and characterization of chelate-reduced Mn(I) compounds. nih.govfigshare.com One such monomeric Mn(I) complex, supported by a dianionic PDI ligand, reacts instantaneously with acids to evolve hydrogen gas. nih.govfigshare.com This reactivity suggests that the mechanism of proton reduction mediated by the [((Ph2PPr)PDI)Mn(CO)][Br] system involves intermediates where the PDI ligand is actively involved in the redox chemistry. nih.govfigshare.com While these findings establish the potential of this system for hydrogen evolution, specific turnover frequencies and overpotentials for sustained hydrogen production are not extensively detailed in the provided search results.

Performance of ((Ph2PPr)PDI)Mn Analogues as Hydrogen Evolution Catalysts (HER)

While direct data on the hydrogen evolution reaction (HER) catalyzed by ((Ph2PPr)PDI)Mn is limited, studies on closely related analogues provide significant insights into the potential of this class of compounds. A notable example is the carbonyl-ligated complex, [((Ph2PPr)PDI)Mn(CO)][Br] (1), which has been investigated as an electrocatalyst for proton reduction to hydrogen. This complex demonstrates that the phosphine-substituted pyridinediimine manganese framework is indeed capable of mediating H2 production.

In a broader context, research on other mononuclear manganese(I) complexes featuring phosphine (B1218219) ligands highlights the tunability of these catalysts for HER. For instance, a series of fac-[Mn(CO)3(L)(L')] complexes, where L is a bidentate nitrogen or sulfur-containing ligand and L' is a phosphine ligand, have been evaluated for their electrocatalytic proton reduction capabilities. The performance of these analogues underscores the importance of the ligand sphere in modulating the catalytic activity. Key performance metrics for a selection of these manganese-based HER catalysts are summarized in the table below.

| Catalyst/Analogue | Proton Source | Overpotential (V) | Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency (%) |

| [((Ph2PPr)PDI)Mn(CO)][Br] (1) | MeOH | -2.2 (applied potential vs Fc+/0) | Not reported | 96.7 |

| fac-[Mn(CO)3(2-mercaptobenzothiazole)(PPh3)] | Trifluoroacetic Acid (TFA) | 1.88 | Not explicitly stated | Not reported |

| fac-[Mn(CO)3(2-mercaptobenzimidazole)(PPh3)] | Trifluoroacetic Acid (TFA) | 1.88 | Not explicitly stated | Not reported |

| fac-[Mn(CO)3(2-mercaptobenzothiazole)(PPh2(PhCOOH-p))] | Trifluoroacetic Acid (TFA) | 1.87 | Not explicitly stated | Not reported |

| fac-[Mn(CO)3(2-mercaptobenzimidazole)(PPh2(PhCOOH-p))] | Trifluoroacetic Acid (TFA) | 1.95 | Not explicitly stated | Not reported |

This table presents a comparative overview of the performance of ((Ph2PPr)PDI)Mn analogues in hydrogen evolution reactions. The data is compiled from various research findings to highlight the catalytic potential of this class of compounds.

Modulatory Effects of Carbon Dioxide on H2 Production

Interestingly, the presence of carbon dioxide has been observed to have a significant modulatory effect on the hydrogen production catalyzed by the analogue [((Ph2PPr)PDI)Mn(CO)][Br] (1). While the complex itself does not show an electrocatalytic response with CO2 alone, the addition of a proton source like methanol to a CO2-saturated solution leads to a notable increase in the catalytic current for H2 evolution.

Electrochemical experiments indicate that CO2 promotes the manganese-mediated H2 production by lowering the apparent pH of the solution. This suggests a synergistic relationship where CO2 acts as a co-catalyst, facilitating the protonolysis steps required for hydrogen generation. Bulk electrolysis of a solution containing complex 1, methanol, and saturated with CO2 at an applied potential of -2.2 V versus the ferrocene/ferrocenium couple resulted in the production of H2 with a high Faradaic efficiency of 96.7%. This finding highlights a unique scenario where a greenhouse gas can be utilized to enhance the efficiency of a clean fuel-producing reaction.

Emerging Catalytic Applications

Beyond hydrogen evolution, the catalytic repertoire of manganese PDI complexes is expanding into other synthetically valuable transformations, including the functionalization of typically inert C-H bonds and dehydrogenative coupling reactions.

C-H Bond Functionalization: Selective C-H Addition to Unsaturated Molecules

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to complex molecules. While specific studies on ((Ph2PPr)PDI)Mn in C-H functionalization are yet to be widely reported, the broader class of manganese pyridinediimine and related pincer complexes has demonstrated significant promise in this area.

These catalysts have been shown to mediate the addition of C-H bonds across unsaturated molecules like alkenes and alkynes. The general mechanism is believed to involve the activation of a C-H bond by the manganese center, followed by the insertion of the unsaturated substrate into the resulting Mn-C or Mn-H bond. The specific selectivity of these reactions, in terms of which C-H bond is activated and the regiochemistry of the addition, is highly dependent on the ligand architecture and the reaction conditions. The presence of the phosphine donor in the ((Ph2PPr)PDI)Mn ligand is anticipated to influence the electronic and steric properties of the metal center, potentially offering unique reactivity and selectivity in C-H functionalization reactions.

Dehydrogenative Coupling Reactions Catalyzed by ((Ph2PPr)PDI)Mn

Dehydrogenative coupling reactions represent an environmentally benign method for the formation of new chemical bonds, with the only byproduct being molecular hydrogen. Manganese pincer complexes, which share structural and electronic similarities with PDI complexes, have been successfully employed as catalysts for such transformations.

A prominent application is the dehydrogenative coupling of alcohols and amines to synthesize imines and H2. This reaction typically proceeds via the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form a hemiaminal, which then dehydrates to the imine. The manganese catalyst facilitates the crucial dehydrogenation steps. Although direct evidence for the use of ((Ph2PPr)PDI)Mn in this specific reaction is not yet available, the established activity of related manganese pincer complexes suggests its potential utility. The electronic properties imparted by the phosphine arms of the PDI ligand could play a significant role in modulating the catalytic efficiency and substrate scope of such dehydrogenative coupling reactions.

Mechanistic Pathways and Kinetic Investigations of Ph2ppr Pdi Mn Catalyzed Reactions

Mechanistic Pathways for Hydrosilylation Catalyzed by ((Ph₂PPr)PDI)Mn

The formally zerovalent complex ((Ph₂PPr)PDI)Mn is a potent precatalyst for the hydrosilylation of ketones and aldehydes, achieving some of the highest turnover frequencies reported for first-row transition metals in these transformations. acs.orgnih.gov Detailed mechanistic and kinetic investigations have been crucial in understanding the source of this high reactivity, pointing towards a modified version of the classical Ojima pathway.

The catalytic cycle for carbonyl hydrosilylation initiated by ((Ph₂PPr)PDI)Mn is understood to proceed through a modified Ojima mechanism. acs.orgacs.org A key feature of this pathway is the redox-noninnocent character of the PDI ligand, which allows the manganese center to maintain a divalent state throughout the reaction cycle. acs.org The proposed mechanism begins with the dissociation of one of the phosphine (B1218219) donor arms of the (Ph₂PPr)PDI ligand to open a coordination site on the metal center. acs.org This is followed by the reversible oxidative addition of the silane's Si-H bond to the manganese center, forming a five-coordinate silyl (B83357) hydride intermediate. acs.org This step is crucial for activating the silane (B1218182). The coordinated carbonyl substrate then undergoes reaction, ultimately leading to the formation of a silyl ether product and regeneration of the active catalyst. The ability of the catalyst to reduce sterically hindered ketones underscores the viability of this pathway. acs.org

To probe the mechanism and identify the rate-determining steps, comprehensive kinetic analyses were performed on the hydrosilylation of carbonyl compounds catalyzed by ((Ph₂PPr)PDI)Mn. The studies involved systematically varying the concentrations of the catalyst, the carbonyl substrate, and the silane (phenylsilane, PhSiH₃). The results consistently demonstrated a first-order dependence for each of the three components. acs.orgnih.govacs.org

| Reagent | Reaction Order |

| ((Ph₂PPr)PDI)Mn | 1 |

| Carbonyl Substrate | 1 |

| Phenylsilane (B129415) (PhSiH₃) | 1 |

Deuterium kinetic isotope effect (KIE) studies provide powerful insight into bond-breaking events in the rate-determining steps of a reaction. For the hydrosilylation of diisopropyl ketone with phenylsilane catalyzed by ((Ph₂PPr)PDI)Mn, the reaction was performed with both PhSiH₃ and its deuterated analogue, PhSiD₃. These experiments yielded a primary kinetic isotope effect (kH/kD) of 2.2 ± 0.1. acs.orgnih.govacs.org This value is consistent with the cleavage of the Si-H (or Si-D) bond being involved in the rate-determining part of the reaction sequence, lending strong support to the proposed Si-H oxidative addition step within the modified Ojima pathway. acs.org

Mechanistic Pathways for Hydride-Mediated Catalysis: ((Ph₂PPr)PDI)MnH

During investigations into the ((Ph₂PPr)PDI)Mn system, it was discovered that the parent complex reacts with PhSiH₃ under catalytic conditions to partially form a new diamagnetic manganese hydride species, ((Ph₂PPr)PDI)MnH. acs.orgnih.gov This hydride complex can also be synthesized independently and was found to be a competent catalyst itself, operating through a distinct mechanistic pathway that is particularly relevant for the reduction of esters. acs.orgacs.org

The manganese hydride complex, ((Ph₂PPr)PDI)MnH, is significantly more efficient at catalyzing the dihydrosilylation of esters, such as ethyl acetate (B1210297), compared to the parent complex ((Ph₂PPr)PDI)Mn. acs.org The reaction catalyzed by the hydride species is believed to occur via an insertion mechanism. nih.govacs.org In this pathway, the carboxylate's carbonyl group (C=O) is thought to insert directly into the manganese-hydride (Mn-H) bond. This step forms a manganese-alkoxide intermediate, which then undergoes further reaction with the silane to yield the final silyl ether products and regenerate the active hydride catalyst. This insertion pathway avoids the acyl C-O bond cleavage observed with some ester reductions and provides a more direct route to the dihydrosilylation products. acs.orgacs.org

To confirm that ((Ph₂PPr)PDI)Mn and its hydride derivative operate via different mechanisms, a comparative KIE analysis was conducted. As mentioned, catalysis by the parent complex ((Ph₂PPr)PDI)Mn gives a KIE of 2.2 ± 0.1. In stark contrast, catalysis using the independently prepared hydride complex, ((Ph₂PPr)PDI)MnH, for the hydrosilylation of diisopropyl ketone yielded a much larger KIE of 4.2 ± 0.6. acs.orgnih.govacs.org

| Catalytic Species | Substrate | Silane | kH/kD | Proposed Pathway |

| ((Ph₂PPr)PDI)Mn | Diisopropyl Ketone | PhSiH₃/PhSiD₃ | 2.2 ± 0.1 | Modified Ojima |

| ((Ph₂PPr)PDI)MnH | Diisopropyl Ketone | PhSiH₃/PhSiD₃ | 4.2 ± 0.6 | Insertion |

The significant difference between these KIE values provides compelling evidence for two distinct, competing catalytic cycles. The larger KIE observed for the ((Ph₂PPr)PDI)MnH-mediated reaction suggests that the Mn-H bond is more centrally involved in the turnover-limiting step, which is consistent with the proposed insertion mechanism. nih.govacs.org This dual-pathway catalysis, where one form of the catalyst is more active for carbonyls and another is more effective for carboxylates, highlights the complexity and versatility of the ((Ph₂PPr)PDI)Mn system. acs.org

Intermediates and Radical Transfer Processes

The catalytic cycle of ((Ph2PPr)PDI)Mn is characterized by the involvement of distinct intermediates, including transient radical species that play a pivotal role in the reaction mechanism.

Identification and Reactivity of Transient Radical Intermediates

Electronic structure investigations have revealed that the formally zerovalent complex, ((Ph2PPr)PDI)Mn, possesses an unpaired electron on the manganese center. acs.org This electronic configuration makes it plausible that catalysis initiates via an electron transfer from the manganese complex to the incoming carbonyl substrate. acs.org This initial electron transfer step is key to the formation of radical intermediates.

Dimerization and Other Inactive Species Formation Pathways

A significant pathway that can reduce catalytic efficiency is the formation of inactive species from reactive intermediates. In the case of the reaction with 2,2,2-trifluoroacetophenone, the transient radical intermediate, ((Ph2PPr)PDI•)Mn(OC•(Ph)(CF3)), can undergo an intermolecular C-C bond formation. acs.orgresearchgate.net This process leads to the formation of a catalytically inactive Mn(II) dimer, [(μ-O,Npy-4-OC(CF3)(Ph)-4-H-Ph2PPrPDI)Mn]2 . acs.orgresearchgate.net The formation of this dimer represents a catalyst deactivation pathway, highlighting the delicate balance between the desired catalytic steps and off-cycle, non-productive reactions. Once formed, this dimeric species is found to be completely insoluble in common solvents. acs.org

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions catalyzed by ((Ph2PPr)PDI)Mn and related complexes.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

DFT calculations have been employed to investigate the electronic structure of related manganese-PDI complexes. For instance, in the complex [((Ph2PPr)PDI)Mn(CO)][Br], DFT calculations indicated that it is best described as a low-spin Mn(I) center bound to a neutral (Ph2PPr)PDI chelating ligand. researchgate.net Such studies are foundational for understanding the redox properties of the catalyst and its propensity to engage in radical pathways.

While detailed reaction energy profiles for the radical transfer and dimerization pathways of ((Ph2PPr)PDI)Mn are not extensively reported, DFT is a powerful tool for mapping such profiles. These calculations can determine the energetic barriers for key steps, such as the initial electron transfer, the formation of the radical intermediate, and its subsequent conversion to either the desired product or the inactive dimer.

Prediction of Reaction Pathways and Energetic Barriers

Based on experimental observations and supported by computational studies, two primary mechanistic pathways have been proposed for the hydrosilylation reactions catalyzed by ((Ph2PPr)PDI)Mn and its in-situ generated hydride species, ((Ph2PPr)PDI)MnH. acs.orgresearchgate.net

The modified Ojima mechanism is believed to be operative for the ((Ph2PPr)PDI)Mn precatalyst. researchgate.netresearchgate.net This pathway involves:

Dissociation of a phosphine arm of the ligand.

Oxidative addition of the Si-H bond of the silane to the manganese center.

Coordination of the carbonyl substrate.

Insertion of the C=O bond into the Mn-Si or Mn-H bond.

Reductive elimination to release the silylated product and regenerate the catalyst.

The second proposed mechanism is an insertion pathway , which is considered more efficient for the ((Ph2PPr)PDI)MnH species in carboxylate hydrosilylation. acs.orgresearchgate.net

Kinetic studies have provided data that helps to distinguish between these pathways. For example, a kinetic isotope effect (KIE) of 2.2 ± 0.1 was observed for the ((Ph2PPr)PDI)Mn-catalyzed hydrosilylation of diisopropyl ketone, while a KIE of 4.2 ± 0.6 was determined when using the ((Ph2PPr)PDI)MnH precatalyst, suggesting two distinct rate-determining steps and operating mechanisms. acs.orgresearchgate.net

Table 1: Proposed Mechanistic Pathways for ((Ph2PPr)PDI)Mn-System Catalyzed Hydrosilylation

| Catalyst Species | Proposed Mechanism | Key Features | Supporting Evidence |

| ((Ph2PPr)PDI)Mn | Modified Ojima Mechanism | Phosphine dissociation, Si-H oxidative addition | First-order dependence on catalyst, substrate, and silane; KIE of 2.2 ± 0.1 acs.orgresearchgate.net |

| ((Ph2PPr)PDI)MnH | Insertion Mechanism | Direct insertion of carbonyl into Mn-H bond | Higher efficiency for carboxylate hydrosilylation; KIE of 4.2 ± 0.6 acs.orgresearchgate.net |

Table 2: Identified Intermediates and Inactive Species

| Compound | Formula | Role/Significance |

| Transient Radical Intermediate | ((Ph2PPr)PDI•)Mn(OC•(Ph)(CF3)) | Key intermediate in radical-based pathway acs.orgresearchgate.net |

| Inactive Dimer | [(μ-O,Npy-4-OC(CF3)(Ph)-4-H-Ph2PPrPDI)Mn]2 | Catalyst deactivation product via intermolecular C-C bond formation acs.orgresearchgate.net |

Ligand Design Principles and Structure Activity Relationships in Ph2ppr Pdi Mn Catalysis

Impact of the Phosphine-Substituted PDI Ligand (Ph2PPrPDI)

The formally zerovalent complex, ((Ph2PPr)PDI)Mn, is synthesized through the reduction of its manganese (II) chloride precursor, ((Ph2PPr)PDI)MnCl2. acs.org The resulting complex features a pentadentate bis(imino)pyridine chelate that envelops the manganese atom. acs.orgnih.gov This coordination environment is fundamental to its catalytic prowess, enabling exceptional turnover frequencies (TOFs) in reactions like ketone hydrosilylation, reaching up to 76,800 h⁻¹ under solvent-free conditions. acs.orgnih.gov

The incorporation of phosphine (B1218219) donors into the PDI framework is a key design feature. The diphenylphosphinopropyl ((Ph2PPr)) arms introduce both significant steric bulk and crucial electronic effects. While these phosphine groups contribute to the stability of the complex, their ability to dissociate (hemilability) is vital for catalytic activity. acs.orgnsf.gov

Mechanistic studies suggest that the dissociation of a phosphine arm is a necessary step to open a coordination site on the manganese center, allowing for the oxidative addition of a Si-H bond from the silane (B1218182) reagent. nsf.gov This initiates the catalytic cycle. nsf.gov Interestingly, while phosphine dissociation is believed to be involved, the catalysis is not inhibited by the presence of exogenous phosphines. acs.org Furthermore, phosphine-free PDI complexes of manganese have demonstrated activity in carbonyl hydrosilylation, indicating the nuanced role of the phosphine donors. acs.org The electronic structure of ((Ph2PPr)PDI)Mn is characterized by an unpaired electron on the metal center, which is believed to facilitate catalysis through electron transfer to the incoming carbonyl substrate. acs.orgnih.govfigshare.comscispace.com

The pyridinediimine (PDI) backbone is not a passive scaffold; it is a redox-active ligand that actively participates in the catalytic cycle. acs.orgresearchgate.net This "redox non-innocence" allows the PDI ligand to accept and donate electrons, which stabilizes the manganese center in different oxidation states throughout the reaction. acs.orgnih.govacs.org

During key catalytic steps like oxidative addition and reductive elimination, the PDI chelate can undergo one- or two-electron redox events. acs.orgnsf.gov This flexibility allows the manganese atom to maintain a favorable divalent state during catalysis. acs.org Electronic structure analyses and DFT calculations have described the ground state of ((Ph2PPr)PDI)Mn as a low-spin Mn(II) center supported by a singlet PDI dianion, or an intermediate-spin Mn(II) antiferromagnetically coupled to a PDI diradical dianion. acs.orgresearchgate.net This ligand-based redox activity is crucial for the high efficiency of the catalyst.

Systematic Ligand Modification and Its Effects on Catalytic Performance

To understand the structure-activity relationships, ((Ph2PPr)PDI)Mn has been compared with structurally related manganese complexes. These comparisons highlight how subtle changes in the ligand architecture can lead to significant differences in catalytic behavior.

Systematic modifications of the PDI ligand have been explored to probe the impact on catalysis. Key analogues for comparison include [(Ph2PEtPDI)Mn]2, which features an ethyl linker between the phosphine donors instead of a propyl one, and (PyEtPDEA)Mn, which lacks a redox-active supporting ligand. acs.org

The dimeric complex [(Ph2PEtPDI)Mn]2, with its more rigid ethyl-bridged ligand, shows competitive turnover frequencies for aldehyde and formate (B1220265) hydrosilylation. acs.orgresearchgate.net However, its catalytic performance is more easily hampered by the presence of donor groups like pyridine (B92270) and alkenes, suggesting a greater sensitivity to substrate inhibition compared to the propyl-linked ((Ph2PPr)PDI)Mn. acs.orgresearchgate.netresearchgate.netresearchgate.net The rigidity of the Ph2PEtPDI ligand disfavors the binding of both phosphine donors to a single manganese center, leading to the formation of a dimer where each metal is also bound to an imine group from the neighboring unit. acs.org

In contrast, the complex (PyEtPDEA)Mn demonstrates surprisingly high activity for carbonyl hydrosilylation despite not having a redox-active ligand, showcasing that different ligand designs can achieve high performance through alternative mechanistic pathways. acs.orgresearchgate.net However, ((Ph2PPr)PDI)Mn and its hydride variant, ((Ph2PPr)PDI)MnH, remain superior for certain transformations, such as the dihydrosilylation of esters and formates, where they exhibit some of the highest activities reported for any transition-metal catalyst. acs.orgnih.govacs.org For instance, in ethyl acetate (B1210297) dihydrosilylation, the hydride version ((Ph2PPr)PDI)MnH is considerably more efficient than ((Ph2PPr)PDI)Mn. acs.org Despite their prowess in reducing carbonyls, these phosphine-substituted PDI manganese catalysts are notably inactive for the hydrosilylation of alkenes. rsc.org

Table 1: Comparative Catalytic Performance in Hydrosilylation Reactions

| Catalyst | Substrate Type | Max. Turnover Frequency (TOF) | Key Observations |

|---|---|---|---|

| ((Ph2PPr)PDI)Mn | Ketones | 1280 min⁻¹ (76,800 h⁻¹) acs.orgacs.org | Highly active for ketones and esters; less inhibited than ethyl-bridged analogue. acs.orgacs.org |

| Aldehydes | up to 4900 min⁻¹ nih.govacs.org | Among the highest TOFs for first-row metal catalysts. nih.govacs.org | |

| Formates | up to 330 min⁻¹ nih.govacs.org | Leading activity for formate dihydrosilylation. nih.govacs.org | |

| [(Ph2PEtPDI)Mn]2 | Aldehydes | up to 4950 min⁻¹ per Mn (9900 min⁻¹ per dimer) researchgate.net | Performance is comparable to the propyl variant but is significantly inhibited by donor groups. acs.orgresearchgate.netresearchgate.net |

| Formates | up to 165 min⁻¹ per Mn (330 min⁻¹ per dimer) researchgate.net | Competitive activity, but susceptible to inhibition. researchgate.netresearchgate.net | |

| (PyEtPDEA)Mn | Carbonyls | Remarkable activity acs.orgresearchgate.net | High activity is notable as it lacks a redox-active ligand. acs.orgresearchgate.net |

| ((Ph2PPr)PDI)MnH | Carboxylates | Higher activity than ((Ph2PPr)PDI)Mn acs.orgresearchgate.net | More efficient for ester dihydrosilylation. acs.org |

Rational Design Strategies for Enhanced Catalytic Activity and Selectivity

The insights gained from studying ((Ph2PPr)PDI)Mn and its analogues inform rational design strategies for future catalysts. The goal is to fine-tune the ligand's steric and electronic properties to optimize performance for specific reactions. nih.govrsc.orgnih.govwhiterose.ac.uk

A key strategy involves modulating the donor strength of the ligand components. For manganese-catalyzed hydrogenation, for example, combining an electron-rich phosphine with an electron-rich pyridine has been shown to significantly boost the efficiency of hydrogen activation, leading to a threefold increase in initial turnover frequencies. rsc.org

Furthermore, computational methods like Density Functional Theory (DFT) are becoming invaluable for predicting how ligand modifications will impact catalytic outcomes, particularly enantioselectivity. nih.govnih.govwhiterose.ac.uk By redesigning ligands to sterically favor the binding of one substrate orientation over another, it is possible to develop catalysts with very high levels of enantiocontrol for reactions like the hydrogenation of cyclic ketones. nih.govnih.gov The development of P,N,N ligands that enforce a facial coordination mode on the manganese center is one such successful approach, demonstrating that in silico evaluation can guide experimental efforts to achieve catalysts with superior selectivity. nih.govnih.govwhiterose.ac.uk The balance between ligand rigidity for stability and hemilability for substrate access remains a central theme in the design of next-generation manganese catalysts. nsf.govacademie-sciences.frnih.gov

Future Prospects and Research Horizons for Ph2ppr Pdi Mn Chemistry

Discovery and Development of Novel Catalytic Transformations

Initial studies have demonstrated the exceptional activity of ((Ph2PPr)PDI)Mn as a precatalyst in the hydrosilylation of ketones, achieving turnover frequencies (TOFs) up to 76,800 h⁻¹ without a solvent. acs.org The catalyst loading can be as low as 0.01 mol %, and it facilitates the efficient use of Si-H bonds to produce quaternary silane (B1218182) products. acs.orgresearcher.life Furthermore, ((Ph2PPr)PDI)Mn has been shown to catalyze the dihydrosilylation of esters through the cleavage of the acyl C-O bond. acs.org

The scope of these catalytic transformations has been expanded to include aldehydes and formates, with some of the highest activities reported for any transition-metal catalyst. acs.org For instance, aldehyde hydrosilylation has reached TOFs of up to 4900 min⁻¹, while formate (B1220265) dihydrosilylation has achieved leading TOFs of up to 330 min⁻¹. acs.orgacs.org

Future research is focused on expanding the library of catalytic transformations mediated by ((Ph2PPr)PDI)Mn. Given its demonstrated activity in C-O bond cleavage and hydrosilylation, investigations into other reductive transformations are a logical next step. This could include the reduction of other challenging functional groups and the development of tandem or cascade reactions that leverage the unique reactivity of this manganese complex. The exploration of C-H functionalization reactions, a significant area in sustainable chemistry, also presents a promising frontier. beilstein-journals.org

Table 1: Selected Catalytic Performance of ((Ph2PPr)PDI)Mn

| Substrate | Reaction | Turnover Frequency (TOF) | Catalyst Loading (mol %) |

|---|---|---|---|

| Ketones | Hydrosilylation | Up to 76,800 h⁻¹ | 0.01 |

| Aldehydes | Hydrosilylation | Up to 4900 min⁻¹ | Not specified |

| Formates | Dihydrosilylation | Up to 330 min⁻¹ | Not specified |

| Esters | Dihydrosilylation | Modest activity | Not specified |

Data sourced from multiple studies. acs.orgacs.orgacs.orgacs.org

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Interrogation

A comprehensive mechanistic understanding is crucial for the rational design of more efficient catalysts. For ((Ph2PPr)PDI)Mn-mediated reactions, two primary mechanistic pathways have been proposed: a modified Ojima pathway, which is more active for carbonyl hydrosilylation, and an insertion pathway that is more effective for carboxylate reduction. acs.org

The application of advanced in-situ spectroscopic techniques will be instrumental in further elucidating these mechanisms. Techniques such as in-situ NMR, EPR, and IR spectroscopy can provide real-time information about the catalyst's structure and the formation of key intermediates during the catalytic cycle. For instance, ¹H NMR spectroscopy has been used to observe the partial conversion of ((Ph2PPr)PDI)Mn to a diamagnetic hydride species, (Ph2PPr)PDI)MnH, under catalytic conditions. acs.org

Future studies will likely involve more sophisticated in-situ experiments, potentially coupled with rapid-mixing techniques, to capture transient species and provide a more detailed picture of the reaction kinetics. This will be particularly important for understanding the role of the redox-active pyridine-diimine (PDI) ligand and the manganese center throughout the catalytic process. acs.org

Computational Chemistry as a Predictive Tool for Ligand and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalyst design. mdpi.comrsc.org For the ((Ph2PPr)PDI)Mn system, DFT calculations have been used to investigate its electronic structure, revealing an unpaired electron on the metal center, which suggests that catalysis may proceed via an electron transfer mechanism. acs.org DFT has also been employed to characterize the molecular structure of related manganese complexes. researchgate.net

The future of computational work in this area lies in its use as a predictive tool. By modeling reaction pathways and calculating activation barriers for potential new catalytic transformations, computational chemistry can guide experimental efforts towards the most promising avenues. rsc.org Furthermore, in silico screening of modified ligands, by altering the steric and electronic properties of the PDI framework, can accelerate the discovery of next-generation catalysts with enhanced activity, selectivity, and stability. This data-driven approach, potentially incorporating machine learning models, holds significant promise for expediting the catalyst development process. rsc.org

Advancing Sustainable Chemistry through Manganese-Based Catalysis

The use of manganese, an earth-abundant and low-toxicity metal, is a key aspect of the sustainability of ((Ph2PPr)PDI)Mn catalysis. acs.orgbeilstein-journals.org This contrasts sharply with many traditional catalysts that rely on precious metals. acs.org The high efficiency and atom economy of the reactions catalyzed by ((Ph2PPr)PDI)Mn further contribute to its green chemistry credentials. acs.orgresearcher.life

Future research will continue to build on this foundation by exploring reactions that can replace less sustainable industrial processes. This includes the development of catalytic cycles that operate under milder conditions (lower temperatures and pressures) and in greener solvents. The versatility of the ((Ph2PPr)PDI)Mn platform in mediating a range of reductive transformations positions it as a strong candidate for applications in biomass conversion and the synthesis of valuable chemicals from renewable feedstocks.

Exploration of ((Ph2PPr)PDI)Mn in Interdisciplinary Research Areas

The unique electronic properties and reactivity of ((Ph2PPr)PDI)Mn make it a compelling candidate for exploration in interdisciplinary fields. For instance, its ability to participate in one-electron transfer processes could be relevant in the development of new materials with interesting magnetic or electronic properties.

Furthermore, the fundamental principles governing the reactivity of this manganese complex could inform research in bioinorganic chemistry. While not a direct mimic of any known enzyme, the study of how the PDI ligand modulates the redox activity of the manganese center could provide insights into the function of manganese-containing metalloenzymes. The potential for this complex to catalyze small molecule reductions also opens doors to research in areas like artificial photosynthesis and electrocatalysis for energy applications. researchgate.net Collaborations between synthetic chemists, materials scientists, and biochemists will be crucial for unlocking the full potential of ((Ph2PPr)PDI)Mn and related complexes in these exciting new research frontiers. umn.eduumn.edu

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing ((Ph₂PPr)PDI)Mn, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions where a manganese precursor (e.g., MnCl₂) reacts with the tridentate (Ph₂PPr)PDI ligand under inert atmospheres. Solvent choice (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios (1:1 Mn:ligand) critically affect crystallinity and purity. Characterization via elemental analysis and NMR spectroscopy is essential to confirm ligand coordination . For reproducibility, standardized protocols from NFDI4Chem’s data repositories (e.g., Chemotion ELN) should be followed to document reaction parameters .

Q. Which spectroscopic techniques are most effective for characterizing ((Ph₂PPr)PDI)Mn, and what data discrepancies might arise?

- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (λ ~450–600 nm), while EPR confirms Mn(II)/Mn(III) oxidation states. Discrepancies in magnetic moment measurements (e.g., SQUID vs. Evans method) may arise due to sample purity or solvent paramagnetism. Cross-validation with X-ray crystallography resolves ambiguities in coordination geometry. Data should adhere to FAIR principles, with raw spectra deposited in repositories like RADAR4Chem .

Q. How can researchers design controlled experiments to assess the catalytic activity of ((Ph₂PPr)PDI)Mn in oxidation reactions?

- Methodological Answer : Use substrate scope studies with standardized oxidants (e.g., H₂O₂, O₂) and monitor turnover frequency (TOF) via GC-MS or in situ IR. Include control experiments without the catalyst or with ligand-free Mn salts to isolate ligand-specific effects. Statistical analysis (e.g., ANOVA) ensures reproducibility across triplicate trials .

Advanced Research Questions

Q. How should conflicting DFT calculations and experimental catalytic data for ((Ph₂PPr)PDI)Mn be reconciled?

- Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., solvent effects, spin states). Validate DFT results by comparing calculated vs. experimental redox potentials (cyclic voltammetry) and geometric parameters (X-ray). Collaborative workflows integrating NFDI4Chem’s terminology services for standardized descriptors (e.g., "spin crossover") improve model accuracy .

Q. What strategies mitigate batch-to-batch variability in ((Ph₂PPr)PDI)Mn synthesis, and how can reproducibility be quantified?

- Methodological Answer : Implement strict inert-atmosphere protocols (Schlenk line/glovebox) and monitor reaction progress via in situ UV-Vis. Use multivariate analysis (e.g., PCA) to correlate variability with parameters like moisture content or ligand purity. Open-access datasets (e.g., nmrXiv) enable cross-lab comparisons to identify systemic errors .

Q. How can the electronic structure of ((Ph₂PPr)PDI)Mn be probed to resolve ambiguities in its redox behavior?